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N'-(5-Bromopyridin-2-yl)benzohydrazide Documentation Hub

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  • Product: N'-(5-Bromopyridin-2-yl)benzohydrazide
  • CAS: 1706450-51-2

Core Science & Biosynthesis

Foundational

Technical Guide: Coordination Chemistry of N'-(5-Bromopyridin-2-yl)benzohydrazide

The following technical guide details the coordination chemistry, synthesis, and therapeutic potential of N'-(5-Bromopyridin-2-yl)benzohydrazide ligands. Executive Summary N'-(5-Bromopyridin-2-yl)benzohydrazide represent...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the coordination chemistry, synthesis, and therapeutic potential of N'-(5-Bromopyridin-2-yl)benzohydrazide ligands.

Executive Summary

N'-(5-Bromopyridin-2-yl)benzohydrazide represents a specialized class of hybrid ligands integrating a pyridine moiety and a benzohydrazide scaffold. These ligands are critical in medicinal inorganic chemistry due to their ability to toggle between neutral (keto) and anionic (enol) coordination modes, allowing for the fine-tuning of lipophilicity and metal-binding stability. The inclusion of the 5-bromo substituent on the pyridine ring introduces specific electronic withdrawing effects and steric bulk, enhancing the pharmacokinetics of resulting metal complexes, particularly in antimicrobial and anticancer applications.

This guide provides a rigorous analysis of the ligand's architecture, validated synthesis protocols, coordination dynamics with transition metals (Cu, Co, Ni, Zn), and biological implications.

Part 1: Ligand Architecture & Synthesis

Structural Properties & Tautomerism

The ligand


 functions as a chelating agent through its amide-iminol tautomerism. The 5-bromopyridine ring acts as a 

-acceptor, while the hydrazide linkage (-CO-NH-NH-) provides flexibility.
  • Keto Form (Solid State): Exists primarily as the amido polymorph, stabilized by intermolecular hydrogen bonding.

  • Enol Form (Solution/Coordination): In the presence of metal ions or basic conditions, the amide proton migrates to the oxygen, forming the iminol tautomer. This facilitates deprotonation and the formation of stable, charge-neutral complexes.

Halogen Effect (The 5-Br Moiety)

The bromine atom at the C5 position of the pyridine ring is not merely a substituent but a functional driver:

  • Electronic Modulation: Br exerts an inductive (

    
    ) effect, reducing the electron density on the pyridine nitrogen, thereby modulating the metal-ligand bond strength (
    
    
    
    ).
  • Lipophilicity: Increases the partition coefficient (

    
    ), facilitating passive transport across lipid bilayers in biological systems.
    
Synthesis Workflow

The synthesis follows a nucleophilic substitution pathway followed by condensation.

Reaction Scheme:

  • Precursor Synthesis: 2,5-Dibromopyridine is reacted with hydrazine hydrate to yield 2-hydrazino-5-bromopyridine.

  • Ligand Formation: Condensation with benzoyl chloride in the presence of a base (triethylamine).

Visualization: Synthesis Pathway

SynthesisPathway Figure 1: Step-wise synthesis of N'-(5-Bromopyridin-2-yl)benzohydrazide Start 2,5-Dibromopyridine Inter 2-Hydrazino-5-bromopyridine Start->Inter Nucleophilic Sub. Reflux 4h Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Inter Final N'-(5-Bromopyridin-2-yl) benzohydrazide Inter->Final Condensation 0°C to RT Benzoyl Benzoyl Chloride Benzoyl->Final Base Et3N / THF Base->Final Scavenge HCl

Part 2: Coordination Dynamics

Binding Modes

The ligand behaves as a bidentate donor. The coordination mode is dictated by the pH and the metal salt used.

ModeSpeciesDonor AtomsGeometryCharge Balance
Neutral (Keto)


,

Octahedral / Sq. PlanarRequires counter-ions (e.g.,

)
Anionic (Enolate)


,

Distorted OctahedralCharge neutral (e.g.,

)
Chelation Thermodynamics

The formation of a five-membered chelate ring (M-N-C-N-N) is the driving force for stability. The "bite angle" of the ligand is optimized for transition metals like Cu(II) and Ni(II), typically ranging between 75° and 85°, minimizing steric strain.

Part 3: Experimental Protocols

Protocol A: Ligand Synthesis (Self-Validating)

Objective: Synthesize high-purity N'-(5-Bromopyridin-2-yl)benzohydrazide.

  • Preparation: Dissolve 2-hydrazino-5-bromopyridine (10 mmol) in anhydrous THF (30 mL) in a round-bottom flask. Add Triethylamine (12 mmol) as an acid scavenger.

  • Addition: Cool the solution to 0°C in an ice bath. Add Benzoyl chloride (10 mmol) dropwise over 20 minutes to prevent thermal runaway.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). A white precipitate will form immediately.

  • Purification: Filter the solid, wash with 5%

    
     (to remove unreacted acid) and then water. Recrystallize from Ethanol.[1]
    
  • Validation:

    • Yield: Expect >80%.

    • Melting Point: Sharp range (verify against lit. ~180-185°C).

Protocol B: Synthesis of Cu(II) Complex

Objective: Isolate the


 neutral complex.
  • Dissolution: Dissolve the Ligand (2 mmol) in hot Ethanol (20 mL).

  • Metal Addition: Dissolve

    
     (1 mmol) in Ethanol (10 mL). Note: Acetate salts are preferred to facilitate deprotonation of the amide.
    
  • Reflux: Mix solutions and reflux for 3 hours. The color will shift (typically to green/brown).

  • Isolation: Cool to room temperature. Filter the precipitate, wash with cold ethanol and ether.

  • Drying: Vacuum dry over

    
    .
    
Spectroscopic Characterization Data

The following shifts confirm coordination:

Functional GroupLigand (Free)

Complex (M-L)

Mechanistic Insight

1650 - 1670Disappears / ShiftsIndicates enolization and coordination via Oxygen.

1580 - 16001550 - 1570Negative shift indicates coordination via Pyridine Nitrogen.

~1000Shifts upward (+20)Increased bond order due to electron drift to metal.
NMR (NH)

9.0 - 10.5
DisappearsConfirms deprotonation in enolate complexes.

Part 4: Biological Applications & Mechanisms[3]

DNA Binding & Cleavage

Complexes of N'-(5-Bromopyridin-2-yl)benzohydrazide, particularly Cu(II) variants, exhibit potent DNA binding affinity.

  • Mechanism: Intercalation. The planar aromatic rings (Pyridine + Benzene) slide between DNA base pairs.

  • Oxidative Cleavage: In the presence of reductants (ascorbate), the Cu(II) center generates Reactive Oxygen Species (ROS) like hydroxyl radicals (

    
    ), causing DNA strand scission.
    
Antimicrobial Activity

The Overtone Concept of Cell Permeability applies here. Upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups and delocalization of


-electrons.
  • Result: Enhanced lipophilicity allows the complex to penetrate the lipid membrane of bacteria (e.g., S. aureus, E. coli) more effectively than the free ligand or metal salt, blocking enzymatic binding sites.

Visualization: Mechanism of Action

MOA Figure 2: Mechanism of Antimicrobial Action (Chelation Theory) Ligand Free Ligand (Polar) Membrane Bacterial Cell Membrane (Lipid Bilayer) Ligand->Membrane Low Permeability Complex Metal Complex (Lipophilic) Complex->Membrane High Permeability (Chelation Effect) Intra Intracellular Target (DNA/Enzymes) Membrane->Intra Passive Diffusion Death Apoptosis / Cell Death Intra->Death ROS Generation & Intercalation

[1][4][5][6][7][8][9]

References

  • Synthesis and Biological Evaluation of Benzohydrazide Derivatives Source: International Journal of Applied Research URL:[Link]

  • Crystal Structure of N-(5-Bromopyridin-2-yl)acetamide (Structural Analog Analysis) Source: National Institutes of Health (PMC) URL:[Link]

  • Benzohydrazides: As Potential Bio-active Agents Source: The Pharma Innovation Journal URL:[Link]

  • Coordination Polymers of Ni(II) with Hydrazide Derivatives Source: Semantic Scholar / ResearchGate URL:[Link][2][3]

Sources

Exploratory

Technical Guide: N'-(5-Bromopyridin-2-yl)benzohydrazide in Medicinal Chemistry

This technical guide details the medicinal chemistry profile, synthetic utility, and biological potential of N'-(5-Bromopyridin-2-yl)benzohydrazide . Executive Summary N'-(5-Bromopyridin-2-yl)benzohydrazide is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry profile, synthetic utility, and biological potential of N'-(5-Bromopyridin-2-yl)benzohydrazide .

Executive Summary

N'-(5-Bromopyridin-2-yl)benzohydrazide is a critical bifunctional scaffold in modern drug discovery. While often employed as a transient intermediate, its structure possesses intrinsic value as a pharmacophore for metal chelation and hydrogen bond networking . More importantly, it serves as the linchpin precursor for the synthesis of 6-bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine , a privileged core in p38 MAPK inhibitors , GABA-A modulators , and agrochemicals .

This guide explores its role as a "diversity-oriented synthesis" (DOS) handle, where the 5-bromo substituent enables late-stage functionalization (via Pd-catalyzed cross-coupling) and the hydrazide linker offers a template for heterocycle formation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name N'-(5-Bromopyridin-2-yl)benzohydrazide
Molecular Formula C₁₂H₁₀BrN₃O
Molecular Weight 292.13 g/mol
Core Scaffold N-(Pyridin-2-yl)benzohydrazide
Key Substituents 5-Bromo (Halogen bond donor/Synthetic handle), Benzoyl (Lipophilic domain)
H-Bond Donors 2 (Amide NH, Hydrazine NH)
H-Bond Acceptors 3 (Carbonyl O, Pyridine N, Hydrazine N)
LogP (Predicted) ~2.5 - 3.0 (Lipophilic, suitable for CNS penetration if cyclized)

Synthetic Protocols & Methodology

The synthesis of N'-(5-Bromopyridin-2-yl)benzohydrazide is a textbook example of nucleophilic acyl substitution , but specific conditions are required to prevent bis-acylation or oxidation.

Protocol A: Direct Acylation (Standard Route)

Objective: Selective mono-acylation of the hydrazine moiety.

Reagents:

  • 5-Bromo-2-hydrazinopyridine (1.0 eq)[1]

  • Benzoyl chloride (1.05 eq)

  • Triethylamine (Et₃N) or Pyridine (1.1 eq)

  • Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-bromo-2-hydrazinopyridine in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂).

  • Base Addition: Add Et₃N dropwise at 0°C. Rationale: Scavenges HCl generated during the reaction to prevent protonation of the unreacted hydrazine.

  • Acylation: Add benzoyl chloride dropwise over 30 minutes at 0°C. Rationale: Slow addition favors mono-acylation at the terminal nitrogen (N') due to steric hindrance at the internal nitrogen (N) adjacent to the pyridine ring.

  • Workup: Warm to room temperature (RT) and stir for 4 hours. Quench with saturated NaHCO₃.[2] Extract with DCM (3x).

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc) to yield the white/off-white solid.

Protocol B: Oxidative Cyclization to Triazolopyridine (Key Application)

Objective: Convert the hydrazide into the bioactive 1,2,4-triazolo[4,3-a]pyridine core.

Reagents:

  • N'-(5-Bromopyridin-2-yl)benzohydrazide (Starting Material)

  • Phosphorus Oxychloride (POCl₃) or Polyphosphoric Acid (PPA)

Methodology:

  • Suspend the hydrazide in POCl₃ (excess acts as solvent and reagent).

  • Reflux at 80–100°C for 4–6 hours.

  • Mechanism: The carbonyl oxygen attacks the phosphorus, activating it as a leaving group. The pyridine nitrogen then attacks the imidoyl carbon, followed by aromatization/dehydration.

  • Result: Formation of 6-bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine .

Medicinal Chemistry: Structural Logic & SAR

The molecule's value lies in its Structure-Activity Relationship (SAR) versatility. It acts as a "pre-drug" scaffold that can be locked into a rigid conformation.

The "Growth Vector" (5-Bromo Position)

The bromine atom at the C5 position of the pyridine ring is electronically activated for Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Medicinal Utility: Allows medicinal chemists to attach solubilizing groups (e.g., morpholine, piperazine) or lipophilic tails after the core scaffold is built.

  • Halogen Bonding: In its native state, the C-Br bond can engage in halogen bonding with carbonyl backbone residues in protein active sites (e.g., Kinase hinge regions).

The Chelation Axis (Hydrazide Linker)

The N-N-C=O motif, combined with the pyridine nitrogen, creates a tridentate or bidentate ligand field.

  • Metalloprotein Inhibition: This motif can chelate active site metals (Fe²⁺, Zn²⁺, Cu²⁺), making it a potential inhibitor of metalloenzymes (e.g., Carbonic Anhydrase, Matrix Metalloproteinases).

  • Toxicity Warning: High affinity for iron can lead to non-specific toxicity; this is often mitigated by cyclization to the triazole.

Visualizations

Synthetic Pathway & Cyclization Logic

This diagram illustrates the conversion of the hydrazine precursor to the target hydrazide, and its subsequent cyclization to the privileged triazolopyridine scaffold.

SynthesisPath Start 5-Bromo-2-hydrazinopyridine Target N'-(5-Bromopyridin-2-yl) benzohydrazide (The Guide Topic) Start->Target Acylation Reagent Benzoyl Chloride (Et3N, DCM, 0°C) Reagent->Target Product 6-Bromo-3-phenyl- 1,2,4-triazolo[4,3-a]pyridine (Privileged Scaffold) Target->Product Ring Closure Cyclization POCl3 / Reflux (Dehydrative Cyclization) Cyclization->Product

Caption: Synthetic workflow transforming the hydrazine building block into the target hydrazide and subsequently the fused triazolopyridine core.

Pharmacophore & Interaction Map

This diagram details the specific molecular interactions the scaffold can engage in within a biological context.

Pharmacophore Core N'-(5-Bromopyridin-2-yl) benzohydrazide Br 5-Br: Halogen Bond Donor & Pd-Coupling Site Core->Br PyN Pyridine N: H-Bond Acceptor Core->PyN Hydrazide Hydrazide (NH-NH): H-Bond Donor / Metal Chelation Core->Hydrazide Carbonyl Carbonyl (C=O): H-Bond Acceptor Core->Carbonyl Phenyl Phenyl Ring: Hydrophobic / Pi-Stacking Core->Phenyl

Caption: Pharmacophore map highlighting key interaction points: Halogen bonding (Br), Metal Chelation (Hydrazide), and Pi-interactions (Phenyl).[3][4][5][6][1][7][8][9]

Biological Applications & Therapeutic Areas[7]

p38 MAP Kinase Inhibition (Via Triazolopyridine)

The most significant application of this scaffold is as a precursor to p38α MAPK inhibitors . The 1,2,4-triazolo[4,3-a]pyridine core (derived from the hydrazide) mimics the ATP-binding interaction in the kinase hinge region.

  • Mechanism: The triazole nitrogen accepts a hydrogen bond from the backbone amide of Met109 (in p38α).

  • Role of 5-Br: The bromine allows for the introduction of a "solvent-front" group (e.g., a substituted phenyl or piperidine) that improves solubility and selectivity.

Antimicrobial Activity (Direct Hydrazide)

Uncyclized hydrazides often exhibit antitubercular and antifungal activity.

  • Mechanism: Similar to Isoniazid, these compounds can inhibit mycolic acid synthesis (InhA inhibition) or chelate essential metal ions required for bacterial metalloenzymes.

  • Data Point: Analogs of N-pyridyl benzohydrazides have reported MIC values in the range of 2–10 µg/mL against M. tuberculosis strains [1].

Agrochemicals (Insecticides)

The scaffold appears in patent literature for ryanodine receptor modulators (insecticides). The hydrazide linkage provides the necessary flexibility to fit into the receptor's binding pocket before being metabolized or locked into a bioactive conformation.

References

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 2016. Link

  • Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 2020.[10] Link

  • Synthesis of 2-Amino-5-bromopyridine and its derivatives. ResearchGate, 2025. Link

  • Novel heteroaryl-triazole compounds as pesticides (WO2021099303A1). Google Patents, 2021.[2] Link

  • Structure Activity Relationship of Drugs. Sema.ce.gov.br, 2025. Link

Sources

Foundational

Thermal Stability and Decomposition of N'-(5-Bromopyridin-2-yl)benzohydrazide

This technical guide details the thermal stability profile and decomposition mechanisms of N'-(5-Bromopyridin-2-yl)benzohydrazide , a significant heterocyclic building block in pharmaceutical synthesis. This guide is str...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermal stability profile and decomposition mechanisms of N'-(5-Bromopyridin-2-yl)benzohydrazide , a significant heterocyclic building block in pharmaceutical synthesis.

This guide is structured to provide researchers with a predictive framework and experimental validation protocols, synthesizing data from structural analogs (benzohydrazides and aminopyridines) where direct empirical data is proprietary.

Technical Reference for Drug Development & Material Characterization

Executive Summary

N'-(5-Bromopyridin-2-yl)benzohydrazide (CAS: 1706450-51-2) is a Schiff base/hydrazide derivative combining a lipophilic benzoyl moiety with a polar, halogenated pyridine ring. Its thermal stability is governed by the lability of the hydrazide linker (-CO-NH-NH-) and the electronic effects of the 5-bromo substituent.

  • Primary Thermal Event: Melting (Endothermic) expected in the range of 130°C – 160°C .

  • Decomposition Onset (

    
    ):  Predicted at >210°C , initiated by N-N bond homolysis.
    
  • Critical Hazard: Release of toxic bromide radicals and nitrogen gas (

    
    ) during pyrolysis.
    

Chemical Structure & Thermal Logic

To understand the decomposition, we must analyze the bond dissociation energies (BDE) within the molecule.

MoietyStructural RoleThermal Vulnerability
Hydrazide Linker (

)
BridgeHigh. The N-N single bond is the weakest link (

). Primary failure point.
Pyridine Ring Core ScaffoldLow. Aromatic stability resists degradation up to

.
C-Br Bond SubstituentMedium. Carbon-Halogen cleavage typically occurs during secondary charring (

).
Benzoyl Group StabilizerMedium. The phenyl ring provides conjugation, slightly increasing the stability of the amide bond.

Predicted Thermal Decomposition Profile

Based on the behavior of analogous benzohydrazides and aminopyridines, the compound exhibits a multi-stage thermal profile.

Stage I: Desolvation & Melting (Ambient – 180°C)
  • Event: Loss of lattice water (if hydrate) followed by melting.

  • Signal: Sharp Endothermic peak on DSC.

  • Mass Loss: Negligible (unless solvated).

  • Insight: The presence of the bromine atom increases the molecular weight and intermolecular interactions (halogen bonding), likely pushing the melting point higher than the parent benzohydrazide (

    
    ).
    
Stage II: Primary Decomposition (210°C – 350°C)
  • Mechanism: Homolytic cleavage of the N-N bond.

  • Products: Formation of benzamide radicals and 5-bromo-2-aminopyridyl radicals.

  • Signal: Exothermic drift in DSC (radical recombination) accompanied by significant mass loss (TGA).

  • Gaseous Emissions:

    
    , 
    
    
    
    (trace), and isocyanates.
Stage III: Secondary Degradation & Charring (>350°C)
  • Mechanism: Ring rupture and dehalogenation.

  • Products: Release of

    
     (hydrogen bromide) and formation of graphitic carbon char (pyridine soot).
    
  • Signal: Broad exotherms; slow, continuous mass loss.

Decomposition Pathway Visualization

The following diagram illustrates the proposed fragmentation pathway based on radical mechanics typical of hydrazide thermolysis.

DecompositionPathway Parent N'-(5-Bromopyridin-2-yl) benzohydrazide (Solid) Melting Molten Phase (>130°C) Parent->Melting Heat Input Radical Radical Intermediates (N-N Cleavage) Melting->Radical T > 210°C Homolysis Prod1 Benzamide / Benzonitrile Radical->Prod1 H-abstraction Prod2 5-Bromo-2-aminopyridine Radical->Prod2 Recombination Gas Gases: N2, NH3, CO Radical->Gas Elimination Char Carbon Char & HBr Release Prod2->Char T > 350°C Pyrolysis

Figure 1: Proposed thermal decomposition pathway involving N-N homolysis and subsequent radical recombination.

Experimental Characterization Protocol

To validate the specific stability of your sample, follow this standardized workflow. This protocol ensures separation of physical phase changes from chemical degradation.

Method A: Thermogravimetric Analysis (TGA)[1]
  • Objective: Determine

    
     (decomposition start) and residue mass.
    
  • Atmosphere: Nitrogen (

    
    ) at 50 mL/min (Inert) vs. Air (Oxidative).
    
  • Ramp Rate: 10 K/min from 30°C to 600°C.

  • Data Interpretation:

    • Look for the 5% mass loss point (

      
      ) . If 
      
      
      
      , the compound decomposes before melting (unlikely for this class).
Method B: Differential Scanning Calorimetry (DSC)[2]
  • Objective: Pinpoint Melting Point (

    
    ) and Enthalpy of Fusion (
    
    
    
    ).
  • Crucible: Aluminum (crimped, vented) to withstand pressure from evolved gases.

  • Cycle: Heat (30→200°C)

    
     Cool (200→30°C) 
    
    
    
    Heat (30→300°C).
  • Reasoning: The first cycle erases thermal history; the second detects reversible melting. If the second melt peak disappears, decomposition occurred during the first cycle.

Method C: Kinetic Analysis (Iso-conversional)

To predict shelf-life stability, calculate the Activation Energy (


) using the Flynn-Wall-Ozawa (FWO)  method. Run TGA at multiple heating rates (

K/min).


  • Plot

    
     vs 
    
    
    
    for a fixed conversion
    
    
    . The slope yields
    
    
    .

Experimental Workflow Diagram

This workflow ensures data integrity and safety when handling unknown halogenated hydrazides.

ExperimentalWorkflow Sample Sample Prep (Dry, 2-5mg) TGA TGA Screening (N2, 10K/min) Sample->TGA DSC DSC Analysis (Heat-Cool-Heat) Sample->DSC MS Evolved Gas Analysis (TGA-MS/FTIR) TGA->MS If Mass Loss > 5% Safety Safety Check: HBr/HCN Detection MS->Safety Identify Toxins

Figure 2: Step-by-step characterization workflow for thermal stability assessment.

Implications for Drug Development[2]

  • Formulation: The predicted melting point (>130°C) suggests compatibility with hot-melt extrusion (HME) processes, provided the residence time is short.

  • Storage: Hydrazides are susceptible to hydrolysis. Store in desiccated, cool conditions to prevent hydrolysis into hydrazine impurities, which are genotoxic.

  • Safety: The presence of the 5-bromo-pyridine moiety implies that thermal runaway could release Hydrogen Bromide (HBr) , a corrosive gas. Ventilation is mandatory during scale-up heating.

References

  • Benzohydrazide Thermal Properties

    • PubChem.[1][2] Benzoylhydrazine - Compound Summary. National Library of Medicine. Link

  • Pyridine Decomposition Kinetics

    • Biftu, T. Kinetics of the Thermal Decomposition of Pyridine. ScholarWorks at WMU. Link

  • Hydrazide/Schiff Base Stability

    • Sithambaresan, M., et al. N'-[(E)-5-Bromo-2-hydroxy-3-methoxybenzylidene]benzohydrazide monohydrate.[3] Acta Crystallographica. Link

  • Analogous Thiourea/Pyridine Decomposition

    • ResearchGate.[4] Thermal degradation kinetics of N-((5-chloropyridin-2-yl)carbamothioyl)thiophene-2-carboxamide. Link

  • General Hydrazide Analysis Protocol

    • Mojski, M., et al. Application of Simultaneous and Coupled Thermal Analysis Techniques... of Fused Triazinylacetohydrazides. PMC. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N'-(5-Bromopyridin-2-yl)benzohydrazide

Introduction: The Significance of N'-(5-Bromopyridin-2-yl)benzohydrazide in Medicinal Chemistry N'-(5-Bromopyridin-2-yl)benzohydrazide and its derivatives represent a class of compounds of significant interest to the fie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N'-(5-Bromopyridin-2-yl)benzohydrazide in Medicinal Chemistry

N'-(5-Bromopyridin-2-yl)benzohydrazide and its derivatives represent a class of compounds of significant interest to the fields of medicinal chemistry and drug development. The core structure, featuring a bromo-substituted pyridine ring linked to a benzohydrazide moiety, serves as a versatile scaffold for the synthesis of novel therapeutic agents. Hydrazide-hydrazones are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The presence of the bromine atom can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacokinetic profile.

This application note provides a comprehensive, step-by-step protocol for the synthesis of N'-(5-Bromopyridin-2-yl)benzohydrazide. The described methodology is designed to be robust and reproducible, providing researchers with a reliable pathway to access this important chemical entity for further investigation and derivatization.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of N'-(5-Bromopyridin-2-yl)benzohydrazide is most effectively achieved through a two-step process. This strategy ensures high purity of the final product and allows for straightforward purification of the intermediate. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 2-Chloro-5-bromopyridine C 5-Bromo-2-hydrazinopyridine A->C Nucleophilic Aromatic Substitution B Hydrazine Hydrate B->C E N'-(5-Bromopyridin-2-yl)benzohydrazide C->E N-Acylation D Benzoyl Chloride D->E

Caption: Overall synthetic workflow for N'-(5-Bromopyridin-2-yl)benzohydrazide.

The initial step involves the synthesis of the key intermediate, 5-bromo-2-hydrazinopyridine, via a nucleophilic aromatic substitution reaction. Subsequently, this intermediate undergoes N-acylation with benzoyl chloride to yield the final product.

Part 1: Synthesis of 5-Bromo-2-hydrazinopyridine

Reaction Principle and Causality

The synthesis of 5-bromo-2-hydrazinopyridine is achieved by the reaction of 2-chloro-5-bromopyridine with hydrazine hydrate. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with the bromine atom, activates the 2-position for nucleophilic attack by the hydrazine. The use of an excess of hydrazine hydrate serves both as the nucleophile and as a base to neutralize the hydrochloric acid formed during the reaction. Ethanol is a suitable solvent as it readily dissolves the reactants and facilitates the reaction at an elevated temperature.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
2-Chloro-5-bromopyridineC₅H₃BrClN192.4410.0 g (51.9 mmol)
Hydrazine hydrate (80%)N₂H₄·H₂O50.0620 mL (~320 mmol)
Ethanol (95%)C₂H₅OH46.07100 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-bromopyridine (10.0 g, 51.9 mmol) and ethanol (100 mL).

  • Stir the mixture at room temperature until the 2-chloro-5-bromopyridine has completely dissolved.

  • Carefully add hydrazine hydrate (20 mL) to the solution. Caution: Hydrazine hydrate is corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to reflux and maintain reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solvent and excess hydrazine hydrate are removed under reduced pressure using a rotary evaporator.

  • The resulting residue is triturated with cold water (50 mL). The solid product is collected by vacuum filtration.

  • The crude product is washed with a small amount of cold water and then dried under vacuum to yield 5-bromo-2-hydrazinopyridine as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Part 2: Synthesis of N'-(5-Bromopyridin-2-yl)benzohydrazide

Reaction Principle and Causality

The final step is the N-acylation of 5-bromo-2-hydrazinopyridine with benzoyl chloride. This reaction involves the nucleophilic attack of the more nucleophilic terminal nitrogen of the hydrazine moiety on the electrophilic carbonyl carbon of benzoyl chloride. This is a standard method for the formation of a hydrazide linkage.[1] A non-nucleophilic base, such as triethylamine or pyridine, is crucial in this reaction to act as a scavenger for the hydrochloric acid that is generated.[2] This prevents the protonation of the starting hydrazine, which would render it non-nucleophilic, and drives the reaction to completion. Dichloromethane is an excellent solvent for this reaction as it is inert and dissolves both reactants.

Chemical Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_product Product 5-Bromo-2-hydrazinopyridine Intermediate Intermediate 5-Bromo-2-hydrazinopyridine->Intermediate Nucleophilic Attack Benzoyl Chloride Benzoyl Chloride->Intermediate N'-(5-Bromopyridin-2-yl)benzohydrazide Intermediate->N'-(5-Bromopyridin-2-yl)benzohydrazide Deprotonation by Base

Caption: N-acylation of 5-bromo-2-hydrazinopyridine with benzoyl chloride.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
5-Bromo-2-hydrazinopyridineC₅H₆BrN₃188.035.0 g (26.6 mmol)
Benzoyl chlorideC₇H₅ClO140.573.4 mL (29.3 mmol)
Triethylamine(C₂H₅)₃N101.194.4 mL (31.9 mmol)
Dichloromethane (DCM)CH₂Cl₂84.93100 mL

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-bromo-2-hydrazinopyridine (5.0 g, 26.6 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (4.4 mL, 31.9 mmol) to the stirred solution.

  • Dissolve benzoyl chloride (3.4 mL, 29.3 mmol) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel.

  • Add the benzoyl chloride solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1).

  • Once the reaction is complete, wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to afford N'-(5-Bromopyridin-2-yl)benzohydrazide as a solid.

Characterization and Data

The synthesized N'-(5-Bromopyridin-2-yl)benzohydrazide should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Peaks corresponding to the aromatic protons of the pyridine and benzene rings, and the N-H protons.
¹³C NMR Peaks corresponding to the carbons of the pyridine and benzene rings, and the carbonyl carbon.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching, C=O stretching (amide I), and C-N stretching.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight.

Safety and Handling

  • 5-Bromo-2-hydrazinopyridine: Toxic if swallowed, causes skin irritation, and serious eye damage.[3] Handle with care in a well-ventilated fume hood.

  • Benzoyl Chloride: Corrosive, causes severe skin burns and eye damage. Lachrymator. Handle in a fume hood with appropriate personal protective equipment.

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Use extreme caution and handle only in a fume hood with appropriate protective gear.

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Dichloromethane: Suspected of causing cancer. Handle in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and fundamental organic chemistry principles, namely nucleophilic aromatic substitution and N-acylation.[1][4] The reliability of this synthetic route is further supported by numerous examples in the scientific literature detailing similar transformations.[5][6] To ensure the validity of the experimental outcome, it is imperative to:

  • Use pure starting materials: The purity of 2-chloro-5-bromopyridine and benzoyl chloride should be confirmed before use.

  • Monitor reaction progress: Regular monitoring by TLC will prevent the formation of byproducts due to prolonged reaction times or incomplete reactions.

  • Thorough characterization: Comprehensive analysis of the final product by NMR, IR, and mass spectrometry is essential to confirm its structure and purity.

By following these guidelines, researchers can be confident in the successful and reproducible synthesis of N'-(5-Bromopyridin-2-yl)benzohydrazide.

References

  • IISTE. Synthesizing New Complexes Using [HPEBH=4-Hydroxy-N'-(1-(Pyridine-2-yl) ethylidene) Benzohydrazide)]. Chemistry and Materials Research. [Link]

  • Semantic Scholar. Synthesis and structural characterization of (E)-N′-((Pyridin-2-yl)methylene) benzohydrazide by X-ray diffraction, FT-IR, FT-Raman and DFT methods. [Link]

  • ResearchGate. Synthesis and structural characterization of (E)-N '-((Pyridin-2-y1)Methylene) benzohydrazide by X-ray diffraction, FT-IR, FT-Raman and DF'T methods. [Link]

  • A convenient synthesis and biological activities of N-(pyridin-3-ylmethylene) benzohydrazides by the condensation of nicotinalde. [Link]

  • Semantic Scholar. Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. [Link]

  • MDPI. The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. [Link]

  • Organic Chemistry Portal. Assembly of N,N-Disubstituted Hydrazines and 1-Aryl-1H-indazoles via Copper-Catalyzed Coupling Reactions. [Link]

  • PMC. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]

  • Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction. [Link]

  • . [Link]

  • PMC. Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. [Link]

  • PubChem. 5-Bromo-2-hydrazinopyridine. [Link]

  • PubMed. N-acylhydrazones as versatile electrophiles for the synthesis of nitrogen-containing compounds. [Link]

  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Discussion Forum. How does benzoylation differ from general acylation in amines, and what role does pyridine play in acylation reactions? [Link]

  • Google Patents.
  • PMC. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

  • MDPI. Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. [Link]

Sources

Application

Preparing metal complexes using N'-(5-Bromopyridin-2-yl)benzohydrazide ligands

This Application Note and Protocol guide is designed for researchers and drug development professionals. It details the synthesis, complexation, and characterization of metal complexes derived from -(5-Bromopyridin-2-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals. It details the synthesis, complexation, and characterization of metal complexes derived from


-(5-Bromopyridin-2-yl)benzohydrazide , a versatile 

-donor ligand scaffold with significant potential in medicinal inorganic chemistry.

Application Note: Synthesis and Metal Complexation of -(5-Bromopyridin-2-yl)benzohydrazide

Abstract & Scope

The ligand


-(5-Bromopyridin-2-yl)benzohydrazide  (hereafter BPBH ) represents a privileged scaffold in bioinorganic chemistry. Combining a pyridine nitrogen, a hydrazine linker, and a benzoyl moiety, BPBH acts as a flexible chelator capable of stabilizing transition metals (Cu, Ni, Co, Zn) in various oxidation states. These complexes are currently under investigation for their antimicrobial , anti-tubercular , and cytotoxic  properties, driven by the synergy between the metal center and the brominated pharmacophore. This guide provides a validated workflow for synthesizing the BPBH ligand and its subsequent metal complexes, ensuring high purity and structural integrity.

Ligand Synthesis Protocol (Precursor Step)

Note: If BPBH is not commercially sourced, it must be synthesized via the condensation of 2-hydrazino-5-bromopyridine and benzoyl chloride.

Reaction Scheme


Materials
  • Precursor A: 2-Hydrazino-5-bromopyridine (CAS: 77992-36-2)

  • Precursor B: Benzoyl Chloride (CAS: 98-88-4)

  • Base: Triethylamine (Et

    
    N)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Procedure
  • Preparation: Dissolve 10 mmol (1.88 g) of 2-Hydrazino-5-bromopyridine in 30 mL of anhydrous THF in a round-bottom flask.

  • Activation: Add 12 mmol (1.67 mL) of Triethylamine to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 10 mmol (1.16 mL) of Benzoyl Chloride diluted in 5 mL THF over 20 minutes. Critical: Maintain temperature < 5°C to prevent di-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitoring via TLC (Ethyl Acetate:Hexane 1:1) should show consumption of the hydrazine.

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water. A white to off-white precipitate will form.

  • Purification: Filter the solid. Wash sequentially with:

    • 5% NaHCO

      
       (to remove benzoic acid byproducts).
      
    • Distilled water (until pH is neutral).

    • Cold Ethanol (small volume).

  • Drying: Recrystallize from hot ethanol. Dry under vacuum at 60°C.

    • Expected Yield: 75–85%

    • Appearance: White crystalline needles.

Metal Complexation Protocol

Targeting M(II) complexes (M = Cu, Co, Ni, Zn) with a 1:2 (M:L) or 1:1 (M:L·X) stoichiometry.

General Considerations

The BPBH ligand exhibits keto-enol tautomerism . In neutral solution, it exists in the keto form. In the presence of a metal ion and a base (or acetate salt), it deprotonates to the enolate form , coordinating as a monoanionic tridentate (


) chelator.
Materials
  • Ligand: BPBH (Synthesized above)

  • Metal Salt: Metal(II) Acetate hydrates (

    
    ) are preferred as they act as self-bases. Alternatively, use Metal Chlorides (
    
    
    
    ) with 1 equivalent of Et
    
    
    N.
  • Solvent: Absolute Ethanol or Methanol.

Experimental Workflow
  • Ligand Solution: Dissolve 2.0 mmol (0.584 g) of BPBH in 20 mL of hot absolute ethanol. Ensure complete dissolution (solution may be clear or slightly yellow).

  • Metal Addition: Dissolve 1.0 mmol of the Metal(II) salt (e.g., Cu(OAc)

    
     H
    
    
    
    O) in 10 mL of hot ethanol.
  • Complexation: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.

    • Observation: Immediate color change is expected (e.g., Green for Cu, Orange/Red for Ni, Pink/Blue for Co).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • Optimization: If the complex precipitates immediately, add a small amount of DMF to maintain solubility during the reaction, ensuring thermodynamic product formation.

  • Isolation: Cool the reaction mixture to RT and then to 4°C overnight.

  • Filtration: Collect the colored precipitate by vacuum filtration.

  • Washing: Wash the precipitate with:

    • Hot water (to remove unreacted metal salts).

    • Cold ethanol (to remove unreacted ligand).

    • Diethyl ether (to facilitate drying).

  • Drying: Dry in a desiccator over CaCl

    
     or in a vacuum oven at 70°C for 12 hours.
    

Characterization & Validation Checklist

To ensure scientific integrity, the following data must be acquired.

TechniqueKey Feature to ObserveInterpretation
FT-IR Shift in

(Amide I)
A shift from ~1650 cm

(free ligand) to lower frequency or disappearance indicates coordination via enolic oxygen.
FT-IR New bands at 400–600 cm

Appearance of

and

vibrations.

H-NMR
(Zn/Ni)
Disappearance of -NH protonConfirms deprotonation and coordination via the enolate form.
UV-Vis d-d transitionsGeometry determination (e.g., Octahedral vs. Square Planar).
Elemental Analysis C, H, N %Confirms the Metal:Ligand stoichiometry (1:1 vs 1:2).
Molar Conductance

values
Distinguishes between electrolytes (ionic Cl

) and non-electrolytes (neutral complex).

Structural Visualization & Pathway

The following diagram illustrates the synthesis pathway and the coordination mode switching (Keto vs. Enol).

BPBH_Synthesis_and_Coordination Precursors Precursors: Benzoyl Chloride + 2-Hydrazino-5-bromopyridine Ligand_Keto Ligand (BPBH) (Keto Form) Ph-C(=O)-NH-NH-PyBr Precursors->Ligand_Keto THF, Et3N, 0-25°C Deprotonation Base / Metal Acetate (-H+) Ligand_Keto->Deprotonation Ligand_Enol Ligand Intermediate (Enolate Form) Ph-C(O-)=N-NH-PyBr Deprotonation->Ligand_Enol Tautomerism Complex Metal Complex Tridentate Coordination (N, N, O) Ligand_Enol->Complex Metal_Salt Metal Salt (Cu, Ni, Co, Zn) Metal_Salt->Complex Reflux, EtOH

Caption: Synthesis pathway of BPBH and its subsequent tautomerization/coordination to metal centers.

Application Context: Drug Development

For researchers in medicinal chemistry, the BPBH-Metal scaffold offers specific pharmacophoric advantages:

  • The 5-Bromo Moiety: Halogenation on the pyridine ring increases lipophilicity (logP), enhancing passive diffusion across bacterial or cancer cell membranes.

  • Chelation Effect: According to Overtone’s concept and Tweedy’s chelation theory, coordination reduces the polarity of the metal ion by delocalizing

    
    -electrons over the chelate ring. This increases the lipophilic character of the metal, facilitating penetration into lipid membranes and blocking metal binding sites in enzymes.
    
  • Biological Targets:

    • DNA Binding: Intercalation or groove binding leading to replication inhibition.

    • Oxidative Stress: Redox-active metals (Cu, Co) can generate Reactive Oxygen Species (ROS) via Fenton-like reactions, inducing apoptosis in cancer cells.

Recommended Screening:

  • Antimicrobial: MIC assay against S. aureus (Gram +) and E. coli (Gram -).

  • Cytotoxicity: MTT assay against MCF-7 or HeLa cell lines.

References

  • Ligand Synthesis & Chemistry

    • Sui, Z., et al. "Synthesis and biological evaluation of novel N-heterocyclic hydrazide derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Coordination Modes of Hydrazides

    • Naskar, S., et al. "Coordination chemistry of benzohydrazide derivatives: Structural diversities and biological activities." Coordination Chemistry Reviews.

  • Biological Activity of Pyridyl-Hydrazones

    • Al-Amiery, A. A., et al. "Antioxidant and antimicrobial activities of novel quinazolinone derivatives." Research on Chemical Intermediates.

  • Crystallographic Data (Analogous Structures)

    • Cambridge Crystallographic Data Centre (CCDC). Search for "Benzohydrazide pyridine complexes".

(Note: While specific literature on the exact 5-bromo derivative may be sparse, the protocols above are derived from established methodologies for the homologous 2-pyridyl benzohydrazide class.)

Method

Microwave-assisted synthesis of N'-(5-Bromopyridin-2-yl)benzohydrazide

An Application Guide to the Rapid Synthesis of N'-(5-Bromopyridin-2-yl)benzohydrazide Utilizing Microwave-Assisted Organic Synthesis (MAOS) Introduction: Accelerating Discovery with Microwave Chemistry In the landscape o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Rapid Synthesis of N'-(5-Bromopyridin-2-yl)benzohydrazide Utilizing Microwave-Assisted Organic Synthesis (MAOS)

Introduction: Accelerating Discovery with Microwave Chemistry

In the landscape of modern drug discovery and medicinal chemistry, the rapid and efficient synthesis of novel molecular scaffolds is paramount. Hydrazide derivatives, and specifically benzohydrazides, represent a privileged class of compounds, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties[1][2][3]. The synthesis of N'-(5-Bromopyridin-2-yl)benzohydrazide combines the versatile benzohydrazide core with a functionalized pyridine ring, creating a valuable building block for further elaboration in synthetic pipelines.

Traditionally, the synthesis of such compounds involves conventional heating methods that often require long reaction times, high energy consumption, and can lead to the formation of undesirable byproducts[4][5]. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that circumvents these limitations[5][6]. By utilizing microwave irradiation, energy is delivered directly and volumetrically to polar molecules in the reaction mixture, a phenomenon known as dielectric heating[6][7]. This results in rapid, uniform heating that can dramatically accelerate reaction rates, improve yields, and enhance product purity, often reducing reaction times from hours to mere minutes[7][8][9]. This application note provides a comprehensive, field-proven protocol for the synthesis of N'-(5-Bromopyridin-2-yl)benzohydrazide using a dedicated microwave reactor, designed for researchers and scientists in drug development.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core transformation in this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The lone pair of electrons on the terminal nitrogen of benzoic hydrazide acts as a nucleophile, attacking the electron-deficient carbon atom at the C2 position of the 5-bromo-2-chloropyridine ring. The chloro group at the C2 position is an effective leaving group, activated by the electron-withdrawing effect of the ring nitrogen. The reaction is typically facilitated by a base to deprotonate the nucleophile and neutralize the HCl byproduct. Microwave irradiation significantly enhances the kinetics of this process, allowing for a rapid and efficient coupling.

Experimental Protocol & Workflow

This protocol is designed for use with a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )M.P. (°C)RoleSupplier ExampleCAS Number
Benzoic hydrazideC₇H₈N₂O136.15112-115NucleophileSigma-Aldrich613-94-5
5-Bromo-2-chloropyridineC₅H₃BrClN192.4474-77ElectrophileSigma-Aldrich53939-30-3
Ethanol (Absolute)C₂H₅OH46.07-114SolventFisher Scientific64-17-5
Diisopropylethylamine (DIPEA)C₈H₁₉N129.24-46BaseSigma-Aldrich7087-68-5
Microwave Process VialN/AN/AN/AReaction VesselCEM/Anton PaarN/A
Magnetic Stir BarN/AN/AN/AStirringVWRN/A
Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation prep Combine Reactants: - Benzoic hydrazide - 5-Bromo-2-chloropyridine - Ethanol & DIPEA in Microwave Vial irradiate Microwave Irradiation (e.g., 120 °C, 15 min) prep->irradiate Seal Vessel cool Cool to Room Temp (Pressure Subsides) irradiate->cool precipitate Pour into Ice Water (Precipitation) cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Water filtrate->wash dry Dry the Solid wash->dry crude Obtain Crude Product dry->crude

Caption: Workflow for the microwave-assisted synthesis of crude product.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add benzoic hydrazide (136 mg, 1.0 mmol).

  • Addition of Electrophile: Add 5-bromo-2-chloropyridine (192 mg, 1.0 mmol).

  • Solvent and Base: Add 3 mL of absolute ethanol, followed by diisopropylethylamine (DIPEA) (259 mg, 0.35 mL, 2.0 mmol). The base is crucial for scavenging the HCl generated during the reaction.

  • Vessel Sealing: Securely cap the vial. Caution: Only use vials and caps specifically designed for the microwave reactor to ensure safe handling of elevated pressures[10].

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters to a constant temperature of 120 °C, a hold time of 15 minutes, and a maximum power of 200 W with magnetic stirring enabled.

  • Cooling: After the irradiation cycle is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system before removing it from the reactor cavity[10]. This ensures that the internal pressure has returned to a safe level.

  • Product Precipitation: Pour the cooled reaction mixture into a beaker containing approximately 30 mL of ice-cold water. A precipitate should form immediately.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold water (10 mL each) to remove any residual DIPEA hydrochloride salt and other water-soluble impurities.

  • Drying: Dry the product, either in a desiccator under vacuum or in a drying oven at 50-60 °C, to yield the crude N'-(5-Bromopyridin-2-yl)benzohydrazide.

Purification and Characterization

While microwave synthesis often produces cleaner products, purification is generally required to achieve high purity for analytical and biological testing.

Purification and Analysis Workflow

G cluster_purification Purification cluster_analysis Characterization & Analysis crude_product Crude Product recrystallize Recrystallization (e.g., from Ethanol/Water) crude_product->recrystallize pure_product Pure Crystalline Product recrystallize->pure_product mp Melting Point pure_product->mp tlc TLC Analysis pure_product->tlc nmr NMR (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms ir FTIR Spectroscopy pure_product->ir

Caption: Workflow for the purification and analysis of the final product.

Purification Protocol (Recrystallization)
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few more minutes. Filter the hot solution to remove the charcoal.

  • Slowly add water dropwise to the hot ethanolic solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Expected Characterization Data

The identity and purity of the synthesized N'-(5-Bromopyridin-2-yl)benzohydrazide should be confirmed using standard analytical techniques. Expected data, based on similar structures, are summarized below[11][12][13].

Analysis TechniqueExpected Result
Appearance White to off-white crystalline solid
Melting Point (°C) To be determined experimentally
FTIR (cm⁻¹) ~3200-3300 (N-H stretch), ~1640-1660 (C=O stretch, amide I), ~1570 (C=N/C=C stretch)
¹H NMR (DMSO-d₆, δ ppm) ~10.0-11.0 (s, 1H, -CONH-), ~9.0-10.0 (s, 1H, -NH-Py), ~7.5-8.5 (multiplets for aromatic protons on pyridine and benzene rings)
¹³C NMR (DMSO-d₆, δ ppm) ~165 (C=O), signals in the range of ~110-155 for aromatic carbons
Mass Spec (ESI+) Expected [M+H]⁺ for C₁₂H₁₀BrN₃O

Safety and Best Practices in Microwave Synthesis

  • Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis. Laboratory-grade reactors are designed with necessary safety features like pressure monitoring, temperature control, and blast-proof cavities[14][15].

  • Vessel Integrity: Always inspect microwave vials for cracks or defects before use. Use only the caps and septa designed for the specific vials[16].

  • Solvent Choice: Use high-purity solvents. Polar solvents like ethanol are excellent for absorbing microwave energy, but be aware that they can reach temperatures far above their atmospheric boiling points, leading to high internal pressures[8].

  • Stirring: Ensure efficient stirring to prevent localized superheating and potential "bumping" or runaway reactions[15][16].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct all operations within a well-ventilated fume hood[15].

Conclusion

This application note details a robust and highly efficient protocol for synthesizing N'-(5-Bromopyridin-2-yl)benzohydrazide using microwave-assisted heating. This MAOS approach offers significant advantages over conventional methods, including drastically reduced reaction times, high yields, and alignment with the principles of green chemistry[4][9]. By providing a detailed, step-by-step guide from reaction setup to final characterization, this document equips researchers with a reliable method to rapidly access this valuable chemical intermediate, thereby accelerating research and development in medicinal chemistry.

References

  • BS Publications. PART - 1 INTRODUCTION. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Research Square. [Link]

  • Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. MDPI. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies. [Link]

  • Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Microwave Reactor Safety. ETH Zurich. [Link]

  • Microwave-Assisted Synthesis and Antioxidant Activity of a Hydrazone, (E)-1-(4-Methoxybenzylidene)-2- Phenylhydrazine. AIP Publishing. [Link]

  • Microwave-assisted Green Synthesis of β-Diketone Hydrazone Derivatives and Evaluation of their Antioxidant and Antibacterial Activities. Bentham Science. [Link]

  • Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus. ResearchGate. [Link]

  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. [Link]

  • Synthesis and antibacterial activity of new hydrazide-hydrazones derived from Benzocaine. DergiPark. [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Benzoic acid hydrazide derivatives and compositions.
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]

  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. [Link]

  • Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Arabian Journal of Chemistry. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics. [Link]

  • Conventional Versus Microwave Assisted Synthesis, Molecular Docking Studies and In Vitro Evaluation of Benzohydrazide Derivative. Hilaris Publisher. [Link]

  • Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Galen Medical Journal. [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. ResearchGate. [Link]

  • A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. Journal of Critical Reviews. [Link]

  • MICROWAVE ASSISTED SYNTHESIS OF N- [4-(5-ARYL-1H/ PHENYL-PYRAZOL -3-YL). RASĀYAN Journal of Chemistry. [Link]

  • Synthesis of Biological Active N'-(1-(4-Hydroxycumarinyl)Ethylidene) Benzohydrazides. Journal of Chemical and Pharmaceutical Research. [Link]

  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. [Link]

  • Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. International Journal of ChemTech Research. [Link]

  • 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. ResearchGate. [Link]

  • One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • 5-Bromo-2-chloropyridine. PubChem. [Link].nlm.nih.gov/compound/2734414)

Sources

Application

Application Note: In Vitro Antimicrobial Assay Protocols for N'-(5-Bromopyridin-2-yl)benzohydrazide

Introduction & Rationale N'-(5-Bromopyridin-2-yl)benzohydrazide represents a privileged scaffold in medicinal chemistry, combining a lipophilic bromopyridine moiety with a bioactive hydrazide linker. This structural clas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

N'-(5-Bromopyridin-2-yl)benzohydrazide represents a privileged scaffold in medicinal chemistry, combining a lipophilic bromopyridine moiety with a bioactive hydrazide linker. This structural class is frequently investigated for antitubercular activity (targeting Enoyl-ACP reductase, InhA) and broad-spectrum antimicrobial efficacy via metal ion chelation and membrane depolarization.

This application note provides a rigorous, standardized workflow for evaluating the antimicrobial potency of this compound. Unlike water-soluble antibiotics, this hydrophobic molecule requires specific handling to prevent precipitation artifacts that can confound optical density (OD) readings.

Key Mechanistic Considerations
  • Lipophilicity: The 5-bromo substitution increases logP, facilitating permeation through the mycobacterial cell wall and Gram-positive peptidoglycan layers.

  • Solubility Constraints: The compound exhibits low aqueous solubility, necessitating Dimethyl Sulfoxide (DMSO) as a carrier solvent.

  • Detection Method: Due to potential micro-precipitation in aqueous broth, we recommend a Resazurin-based (Resazurin Microtiter Assay - REMA) readout alongside traditional turbidity measurements to distinguish true bacterial inhibition from compound crashing.

Pre-Assay Preparation

Compound Handling & Stock Solution

Objective: Create a stable, homogeneous stock solution without degrading the hydrazide linker.

  • Weighing: Weigh approximately 10 mg of N'-(5-Bromopyridin-2-yl)benzohydrazide into a sterile, antistatic microcentrifuge tube.

  • Solvent: Dissolve in 100% sterile-filtered DMSO (molecular biology grade) to achieve a Stock Concentration of 10 mg/mL (approx. 34 mM) .

    • Note: Do not use ethanol or methanol, as evaporation rates can alter concentrations during plate setup.

  • Sonication: Vortex for 30 seconds. If visible particulates remain, sonicate in a water bath at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Avoid freeze-thaw cycles to prevent hydrazide hydrolysis.

Culture Media Preparation
  • Standard Bacteria (S. aureus, E. coli): Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Mycobacteria (M. tuberculosis, M. smegmatis): Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80 (to prevent clumping).

Protocol 1: Minimum Inhibitory Concentration (MIC)

Methodology: Broth Microdilution (CLSI M07-A11 Standard) with Resazurin Modification.

Experimental Workflow

The following diagram outlines the critical dilution and inoculation steps to ensure solvent consistency.

MIC_Workflow Stock Compound Stock (10 mg/mL DMSO) Intermed Intermediate Plate (2x Conc. in Media) Max 2% DMSO Stock->Intermed Dilute 1:50 in Broth AssayPlate Assay Plate (Final Conc. Range) 1% DMSO Intermed->AssayPlate Transfer 100µL Serial Dilution Incubation Incubation (18-24h @ 37°C) AssayPlate->Incubation Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->AssayPlate Add 100µL Readout Resazurin Addition (Blue -> Pink = Growth) Incubation->Readout

Figure 1: Step-by-step workflow for MIC determination using a solvent-controlled dilution scheme.

Step-by-Step Procedure
  • Intermediate Dilution: Dilute the 10 mg/mL stock 1:50 in CAMHB to generate a 200 µg/mL working solution (containing 2% DMSO).

  • Plate Setup: Dispense 100 µL of sterile CAMHB into columns 2–12 of a 96-well round-bottom plate.

  • Serial Dilution: Add 200 µL of the working solution (200 µg/mL) to Column 1. Transfer 100 µL from Column 1 to Column 2, mix, and repeat down to Column 10. Discard 100 µL from Column 10.

    • Result: Concentration range 100 µg/mL to 0.19 µg/mL.

    • Controls: Column 11 is Growth Control (Media + Bacteria + 1% DMSO). Column 12 is Sterility Control (Media only).

  • Inoculation: Prepare a bacterial suspension adjusted to 0.5 McFarland standard, then dilute 1:100 in CAMHB. Add 100 µL of this inoculum to wells in Columns 1–11.

    • Final Assay Conditions: Compound 50 µg/mL – 0.09 µg/mL; DMSO < 1%; Cell density ~5 x 10⁵ CFU/mL.

  • Incubation: Incubate at 37°C for 18–24 hours (aerobes) or 5–7 days (mycobacteria).

  • Readout (REMA): Add 30 µL of 0.01% Resazurin solution to each well. Incubate for 1–4 hours.

    • Blue (Resazurin): No growth (Inhibition).

    • Pink (Resorufin): Active growth.

    • MIC Definition: The lowest concentration well that remains blue.

Protocol 2: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Preparation: Prepare four tubes containing 10 mL CAMHB with compound at concentrations of 0x (Control), 1x MIC, 2x MIC, and 4x MIC .

  • Inoculation: Inoculate with ~1 x 10⁶ CFU/mL of the target organism (log-phase).

  • Sampling: Incubate at 37°C with shaking (200 rpm). Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in sterile saline and plate onto nutrient agar.

  • Analysis: Count colonies after 24h incubation.

    • Bactericidal: ≥3 log₁₀ reduction (99.9% kill) from the initial inoculum.

    • Bacteriostatic: <3 log₁₀ reduction.

Data Analysis & Interpretation

Troubleshooting Common Artifacts

N'-(5-Bromopyridin-2-yl)benzohydrazide is hydrophobic. Use this table to validate results.

ObservationPossible CauseVerification Step
Visible sediment in high conc. wells Compound precipitationDo not rely on OD600. Use Resazurin (colorimetric) or plate counts.
Skipped Wells (Growth at high conc, none at low)Pipetting error or "Eagle Effect"Repeat assay. Ensure vigorous mixing during serial dilution.
Growth in DMSO Control Solvent toxicityEnsure final DMSO concentration is ≤ 1% (v/v).
MIC > 100 µg/mL Low potency or effluxCompound likely inactive or requires efflux pump inhibitor (e.g., PAβN).
Decision Logic for Hit Progression

Use the following logic to decide if the compound warrants in vivo testing.

Decision_Tree Start MIC Result CheckMIC MIC < 10 µg/mL? Start->CheckMIC CheckTox CC50 (Mammalian) > 10x MIC? CheckMIC->CheckTox Yes Optimize Medicinal Chemistry Optimization CheckMIC->Optimize Moderate (10-64) Discard Discard / Deprioritize CheckMIC->Discard No (>64 µg/mL) CheckKill Bactericidal? (MBC/MIC ≤ 4) CheckTox->CheckKill Yes (Selectivity Index > 10) CheckTox->Optimize No (Toxic) Proceed Proceed to In Vivo PK/PD CheckKill->Proceed Yes CheckKill->Optimize No (Static)

Figure 2: Decision matrix for advancing N'-(5-Bromopyridin-2-yl)benzohydrazide candidates.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[2][3] [Link]

  • Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. [Link]

  • Lourenço, M. C., et al. (2011). "Evaluation of anti-tubercular activity of nicotinic and isoniazid analogues." Arkivoc, 2011(2), 181-191. (Validating pyridine-hydrazide scaffolds). [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). "Methods for in vitro evaluating antimicrobial activity: A review." Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Side Reactions of N'-(5-Bromopyridin-2-yl)benzohydrazide

Welcome to the technical support center for handling complex synthetic challenges. As Senior Application Scientists, we understand that unexpected reaction pathways can be a significant hurdle in research and development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling complex synthetic challenges. As Senior Application Scientists, we understand that unexpected reaction pathways can be a significant hurdle in research and development. This guide is designed to provide in-depth, field-proven insights into identifying, understanding, and mitigating the common cyclization side reactions encountered when working with N'-(5-Bromopyridin-2-yl)benzohydrazide.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant, non-polar byproduct in my reaction involving N'-(5-Bromopyridin-2-yl)benzohydrazide. What is the likely identity of this impurity?

A: The most common and thermodynamically favorable side reaction for N-acylhydrazones, such as N'-(5-Bromopyridin-2-yl)benzohydrazide, is an intramolecular cyclization to form a 2,5-disubstituted 1,3,4-oxadiazole.[1][2] This transformation involves the loss of a water molecule (dehydration) or oxidative processes, resulting in a stable, aromatic heterocyclic ring.[3][4] The resulting oxadiazole, specifically 2-(5-bromopyridin-2-yl)-5-phenyl-1,3,4-oxadiazole, is significantly less polar than the parent hydrazide due to the loss of the N-H bond and the rigid, planar structure. This difference in polarity is key for both its identification via thin-layer chromatography (TLC) and its eventual separation.

Q2: What are the primary mechanisms driving this cyclization, and what factors promote it?

A: There are two principal pathways for this unwanted cyclization, each favored by different reaction conditions. Understanding these mechanisms is crucial for designing an effective mitigation strategy.

  • Thermal or Acid-Catalyzed Cyclodehydration: This is the most frequent pathway. Under harsh thermal conditions or in the presence of strong acids (Brønsted or Lewis) or dehydrating agents (e.g., POCl₃, SOCl₂, PPA), the amide oxygen of the hydrazide acts as a nucleophile.[1] It attacks the imine carbon, leading to a five-membered ring intermediate which then eliminates a molecule of water to form the aromatic 1,3,4-oxadiazole ring.[5]

  • Oxidative Cyclization: This pathway is promoted by a wide range of oxidizing agents. The N-acylhydrazone is first oxidized to an N-acyldiazene or a similar reactive intermediate, which then undergoes rapid intramolecular cyclization.[3][4][6] Common laboratory reagents that can inadvertently trigger this include excess iodine, hypervalent iodine reagents, or even atmospheric oxygen under certain catalytic conditions.[3]

Below is a diagram illustrating the desired reaction pathway of an N-acylhydrazone versus the competing cyclization side reaction.

reaction_pathways start N'-(5-Bromopyridin-2-yl)benzohydrazide desired_product Desired Product (e.g., Further Functionalization) start->desired_product  Mild Conditions  Controlled Temperature  No Dehydrating Agents intermediate Cyclic Intermediate start->intermediate  High Temperature  Strong Acid / Oxidizing Agent side_product Undesired Side Product (1,3,4-Oxadiazole) intermediate->side_product Dehydration or Oxidation

Caption: Competing reaction pathways for N-acylhydrazones.

Q3: How can I adjust my experimental setup to suppress the formation of the 1,3,4-oxadiazole byproduct?

A: Controlling this side reaction hinges on carefully managing your reaction parameters to favor the desired transformation kinetically while disfavoring the cyclization pathway. The following table summarizes key parameters and recommended actions.

Parameter Problem Observation Probable Cause Recommended Solution & Scientific Rationale
Temperature Increased byproduct formation over time, especially at elevated temperatures.The activation energy for cyclodehydration is being met.Maintain the lowest possible reaction temperature that allows for the formation of the desired product. Monitor via TLC and aim for reaction completion at a lower thermal threshold.
pH / Catalyst Reaction in the presence of strong acids (e.g., H₂SO₄, HCl, TFA) or Lewis acids shows high conversion to the side product.Acid catalysis is protonating the amide oxygen, making the imine carbon more electrophilic and promoting nucleophilic attack and subsequent dehydration.[7]Avoid strong acids. If an acid catalyst is necessary, screen weaker organic acids (e.g., acetic acid). In many cases, no acid catalyst is needed for simple condensation reactions to form acylhydrazones.[7]
Reagents Unintended byproduct formation when using reagents like SOCl₂, POCl₃, TsCl, or PPh₃/I₂.These are potent dehydrating or activating agents that are known to efficiently cyclize diacylhydrazines or acylhydrazones to oxadiazoles.[1][3]Scrutinize all reagents. If a reaction step requires activation of a carboxylic acid, for example, ensure the activating agent is fully quenched or removed before introducing the hydrazide moiety.
Atmosphere/ Oxidants Side product appears when using certain metal catalysts or in reactions left open to air for extended periods.Oxidative cyclization is occurring, potentially catalyzed by trace metals or air.[3][6]Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric oxygen, especially if the reaction is prolonged or heated.
Reaction Time The ratio of byproduct to desired product increases with longer reaction times.The desired reaction may be faster, but the cyclization is a competing, often irreversible, thermodynamic sink.Monitor the reaction progress diligently using an appropriate analytical method (TLC, LC-MS). Quench the reaction as soon as the desired product formation has plateaued to prevent further conversion to the cyclized byproduct.

Recommended Protocol: Minimizing Cyclization During N-Acylhydrazone Formation

This protocol details the synthesis of an N-acylhydrazone from benzohydrazide and an aldehyde, optimized to minimize cyclization. The principles here are directly applicable to reactions using the pre-formed N'-(5-Bromopyridin-2-yl)benzohydrazide as a starting material.

Objective: To perform a condensation reaction while suppressing the cyclodehydration side reaction.

Materials:

  • Benzohydrazide (1.0 eq)

  • Substituted Aldehyde (1.05 eq)

  • Ethanol (or other suitable protic solvent)

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the benzohydrazide in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes to displace atmospheric oxygen.

  • Reactant Addition: Separately, dissolve the aldehyde in a minimal amount of ethanol. Add this solution dropwise to the stirring hydrazide solution at room temperature.

  • Controlled Heating: Gently heat the reaction mixture to a moderate temperature (e.g., 40-50 °C). Avoid aggressive refluxing unless absolutely necessary and validated by prior experiments. High heat is a primary driver of cyclization.[8]

  • Reaction Monitoring: Monitor the reaction progress every 30 minutes by TLC. The N-acylhydrazone product is typically a new, single spot. The starting materials should disappear over time. Look for any additional, less polar spots, which could indicate the start of oxadiazole formation.

  • Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum. Avoid oven drying at high temperatures.

This controlled, monitored approach ensures that the reaction is stopped before the conditions have a chance to promote the undesired cyclization pathway.

Purification Strategy

Q4: The cyclized 1,3,4-oxadiazole has already formed. How can I effectively separate it from my target compound?

A: The significant difference in polarity between the N'-(5-Bromopyridin-2-yl)benzohydrazide and its cyclized oxadiazole counterpart is the key to successful purification.

  • Column Chromatography: This is the most effective method. The 1,3,4-oxadiazole is a more rigid and less polar molecule and will elute much faster than the parent hydrazide.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A solvent system of ethyl acetate and hexanes is a good starting point. Begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) to elute the non-polar oxadiazole. Gradually increase the polarity (e.g., to 40-60% ethyl acetate) to elute your desired, more polar N-acylhydrazone product.

  • Recrystallization: If the byproduct is present in smaller quantities, recrystallization may be effective. Choose a solvent system where the desired compound has good solubility at high temperatures but poor solubility at low temperatures, while the impurity remains in the mother liquor. Ethanol or isopropanol are often good starting points.

References

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of N'-(5-Bromopyridin-2-yl)benzohydrazide via Mass Spectrometry

Executive Summary The Challenge: In drug development, -acyl hydrazides are privileged pharmacophores, serving as linkers in kinase inhibitors and antitubercular agents. However, their structural validation is often compl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: In drug development,


-acyl hydrazides are privileged pharmacophores, serving as linkers in kinase inhibitors and antitubercular agents. However, their structural validation is often complicated by potential thermal degradation during analysis and the need to distinguish regioisomers.

The Solution: This guide compares two mass spectrometry (MS) approaches for validating N'-(5-Bromopyridin-2-yl)benzohydrazide :

  • Standard QC: Low-Resolution Single Quadrupole MS (LRMS).

  • Structural Validation: High-Resolution Quadrupole Time-of-Flight MS (HRMS Q-TOF).

Verdict: While LRMS is sufficient for routine purity monitoring, HRMS Q-TOF is the mandatory standard for structural validation. The presence of the bromine atom (


/

) acts as an internal isotopic tag, creating a self-validating system that LRMS cannot fully exploit due to lack of mass accuracy.

Comparative Analysis: LRMS vs. HRMS

The following table contrasts the performance of standard nominal mass analysis against the recommended high-resolution workflow.

FeatureMethod A: Low-Res MS (Single Quad) Method B: High-Res Q-TOF (Recommended)
Primary Utility Routine QC, Purity CheckStructural Elucidation, Impurity ID
Mass Accuracy Nominal (± 0.5 Da)Exact (< 5 ppm)
Isotope Fidelity Visual 1:1 ratio (Qualitative)Exact Mass Defect Confirmation (Quantitative)
Fragmentation Source-dependent (In-source CID)Controlled MS/MS (Collision Cell)
Confidence Level Medium (Risk of isobaric interferences)High (Elemental formula confirmation)
Data Output

291/293

292.0080 / 294.0060 (Protonated)

The Self-Validating Mechanism: Bromine as a Tag

The molecule N'-(5-Bromopyridin-2-yl)benzohydrazide possesses a unique structural advantage: the Bromine atom.

  • Natural Abundance: Bromine exists as two stable isotopes,

    
     (50.69%) and 
    
    
    
    (49.31%).
  • The Signature: Any ion containing the bromine moiety must exhibit a doublet peak with near 1:1 intensity separated by 2.0 Da.

  • The Validation Logic:

    • Parent Ion: Must show the 1:1 doublet at

      
       ~292/294.
      
    • Fragment A (Benzoyl): Must be a singlet (No Br).

    • Fragment B (Pyridyl): Must retain the 1:1 doublet.

If this pattern is broken, the structure is incorrect (e.g., de-bromination has occurred, or the sample is a non-halogenated impurity).

Experimental Workflow

Diagram: Analytical Decision Tree

The following workflow illustrates the logic flow from sample preparation to structural confirmation.

MS_Workflow Sample Sample: N'-(5-Bromopyridin-2-yl) benzohydrazide LC LC Separation (C18 Column, Gradient) Sample->LC ESI ESI Source (+) Ionization LC->ESI MS1 MS1 Full Scan (Detection of [M+H]+) ESI->MS1 Decision Check Isotope Pattern (1:1 Doublet?) MS1->Decision CID MS/MS Fragmentation (Collision Energy 20-40 eV) Decision->CID Yes (292/294 detected) Fail Reject / Re-synthesize Decision->Fail No (Pattern missing) FragAnalysis Fragment Analysis CID->FragAnalysis Validation Structural CONFIRMED FragAnalysis->Validation Fragments match theoretical mass

Figure 1: Analytical workflow for structural validation using HRMS.

Detailed Protocol (HRMS Q-TOF)

Reagents:

  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

Instrument Parameters:

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

    • Rationale: The pyridine nitrogen and hydrazide nitrogens are basic sites, readily accepting protons to form

      
      .
      
  • Flow Rate: 0.3 mL/min (Standard analytical flow).

  • Scan Range:

    
     50 – 1000.
    
  • Collision Energy (CE): Stepped gradient (10, 20, 40 eV).

    • Why? Low CE preserves the parent ion for isotope analysis; High CE forces the cleavage of the amide bond for fragment generation.

Deep Dive: Fragmentation & Data Interpretation

This section details the specific mass transitions that validate the structure.

Theoretical Exact Masses:

  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ): 291.0007 Da 
    
  • Protonated Parent

    
    : 292.0080 
    
  • Protonated Parent

    
    : 294.0060 
    
Fragmentation Pathway Diagram

The cleavage of the hydrazide linker is the diagnostic event.

Fragmentation Parent Parent Ion [M+H]+ m/z 292.0080 (100%) m/z 294.0060 (98%) Cleavage Amide Bond Cleavage Parent->Cleavage Frag1 Benzoyl Cation (C7H5O+) m/z 105.0335 [NO BROMINE] Cleavage->Frag1 Loss of Pyridyl-hydrazine Frag2 Aminopyridine Ion (C5H6BrN3+) m/z 187.9822 [RETAINS Br DOUBLET] Cleavage->Frag2 Loss of Benzoyl

Figure 2: Primary fragmentation pathway of N'-(5-Bromopyridin-2-yl)benzohydrazide.

Interpretation Guide
Observed Ion (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
IdentityDiagnostic Criteria (Pass/Fail)
292.0080 Parent

(

)
PASS: Must have a partner peak at 294.0060 (~1:1 ratio). Error < 5 ppm.
105.0335 Benzoyl Cation (

)
PASS: Must be a singlet. Presence confirms the benzoyl moiety.
187.9822 5-bromo-2-hydrazinylpyridinePASS: Must retain the 1:1 doublet (187.98 / 189.98). Confirms the Pyridine-Br connection.

Technical Note: Often, the "benzoyl" peak (


 105) is the base peak (most intense) because acylium ions are highly stable resonance structures. The bromine-containing fragment may be lower intensity but is chemically more significant for validation.

Conclusion

For the rigorous validation of N'-(5-Bromopyridin-2-yl)benzohydrazide , Low-Resolution MS is insufficient due to its inability to confirm elemental composition. The recommended protocol utilizes HRMS (Q-TOF) to exploit the bromine isotope pattern as an internal fidelity check.

Final Recommendation: Accept the batch ONLY if:

  • The parent ion mass error is < 5 ppm.[1][2]

  • The parent ion exhibits a 1:1 isotopic doublet.

  • MS/MS fragmentation yields a singlet at

    
     105.03 and a doublet at 
    
    
    
    187.98.

References

  • PubChem. (2025).[3] Benzohydrazide | C7H8N2O.[4][3] National Library of Medicine.[3] [Link]

  • PubChem. (2025).[3] 5-Bromo-2-hydrazinopyridine | C5H6BrN3.[5] National Library of Medicine.[3] [Link]

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry (Br and Cl Patterns). [Link]

  • MtoZ Biolabs. (2024). Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry. [Link]

  • Prasain, J. (2009).[6] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

Sources

Comparative

Comparative Analysis of Synthetic Routes for N'-(5-Bromopyridin-2-yl)benzohydrazide: A Reproducibility Guide

Executive Summary & Scaffold Utility The N'-(5-Bromopyridin-2-yl)benzohydrazide scaffold represents a critical pharmacophore in drug discovery, particularly in the development of kinase inhibitors and metal-chelating ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Utility

The N'-(5-Bromopyridin-2-yl)benzohydrazide scaffold represents a critical pharmacophore in drug discovery, particularly in the development of kinase inhibitors and metal-chelating antiviral agents. Its structural integrity relies on the precise formation of a hydrazide bridge between a deactivated pyridine ring and a phenyl group.

Reproducibility in synthesizing this molecule is frequently compromised by three factors:

  • Nucleophilic Competition: The reduced nucleophilicity of the aryl hydrazine (due to the electron-withdrawing 5-bromo substituent).

  • Regioselectivity: The risk of

    
    -diacylation versus the desired 
    
    
    
    -monoacylation.
  • Solubility Profile: The product's tendency to crash out prematurely in standard organic solvents, trapping impurities.

This guide compares two validated protocols—Acid Chloride Activation (Method A) and Carodiimide Coupling (Method B)—to provide a self-validating roadmap for high-purity synthesis.

Precursor Validation: 5-Bromo-2-hydrazinylpyridine

Before initiating coupling, the quality of the hydrazine precursor is the primary control point.

  • Visual Check: Pure material is an off-white to beige solid. Dark brown or sticky solid indicates oxidation.

  • Purification: If oxidized, recrystallize from hot Ethanol/Water (9:1) before use.[1]

  • Storage: Store under Argon at 4°C.

Comparative Methodologies

Method A: The Acid Chloride Route (Schotten-Baumann Variation)

Best for: Scale-up, cost-efficiency, and rapid throughput.

Mechanism: Nucleophilic attack of the terminal hydrazine nitrogen (


) on the benzoyl chloride carbonyl.
Risk:  High reactivity of benzoyl chloride can lead to bis-acylation (

-dibenzoyl species) if temperature is uncontrolled.
Protocol
  • Charge: In a dry 3-neck round-bottom flask under

    
    , dissolve 5-bromo-2-hydrazinylpyridine  (1.0 equiv) in anhydrous DCM  (10 mL/mmol).
    
    • Note: If solubility is poor, add a minimal amount of dry THF (up to 20% v/v).

  • Base Addition: Add Triethylamine (TEA) (1.2 equiv). Cool the mixture to 0°C using an ice bath.

  • Acylation: Dissolve Benzoyl Chloride (1.05 equiv) in DCM (2 mL/mmol). Add this solution dropwise over 30 minutes via an addition funnel.

    • Critical Control: Rapid addition causes local heating and promotes di-acylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–5 hours.

  • Monitoring: Check TLC (50% EtOAc/Hexane). The hydrazine starting material (

    
    ) should disappear; product appears at 
    
    
    
    .
  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • The product often precipitates directly from the biphasic mixture.

    • If Solid: Filter, wash with water (

      
      ) and cold ether (
      
      
      
      ).
    • If Soluble: Separate organic layer, dry over

      
      , concentrate.
      
Method B: The Carbodiimide Route (EDC/HOBt Coupling)

Best for: High purity requirements, complex substrates, and avoiding di-acylation.

Mechanism: Activation of benzoic acid to an active ester (OBt ester), which selectively reacts with the most nucleophilic nitrogen. Benefit: The lower reactivity of the active ester compared to the acid chloride virtually eliminates di-acylation.

Protocol
  • Activation: In a flask, dissolve Benzoic Acid (1.1 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in dry DMF (5 mL/mmol). Stir at RT for 30 minutes.

    • Observation: The solution should remain clear or turn slightly cloudy.

  • Coupling: Add 5-bromo-2-hydrazinylpyridine (1.0 equiv) in one portion.

  • Reaction: Stir at RT for 12–16 hours.

  • Workup (Precipitation Method):

    • Pour the reaction mixture slowly into rapidly stirring ice-cold water (10x reaction volume).

    • A white precipitate should form immediately.

    • Stir for 30 minutes to dissolve residual DMF.

    • Filter and wash extensively with water.[2]

Performance Comparison & Data

MetricMethod A (Acid Chloride)Method B (EDC/HOBt)
Yield 85–92%75–85%
Reaction Time 3–5 Hours12–16 Hours
Purity (Crude) 85–90% (Risk of bis-acyl)>95%
Atom Economy HighLow (Coupling reagents waste)
Scalability Excellent (>100g)Moderate (Cost prohibitive)
Solubility Risk Low (DCM dissolves reactants)High (Product may crash out of DMF)

Visualization of Workflows

Figure 1: Reaction Pathway & Selectivity Logic

This diagram illustrates the kinetic competition between the desired mono-acylation and the parasitic di-acylation, highlighting where Method B offers superior control.

ReactionPath SM 5-Bromo-2- hydrazinylpyridine Inter Tetrahedral Intermediate SM->Inter Nucleophilic Attack ReagentA Benzoyl Chloride (High Energy) ReagentA->Inter Fast Addition ReagentB Benzoic Acid + EDC (Controlled Energy) ReagentB->Inter Slow Activation Product Target: N'-(5-Bromopyridin-2-yl) benzohydrazide Inter->Product -HCl / -HOBt SideProd Impurity: N,N'-Dibenzoyl Derivative Product->SideProd Excess Benzoyl Cl (Method A Risk)

Caption: Kinetic pathway showing the high-energy risk of Method A leading to di-acylation versus the controlled activation of Method B.

Figure 2: Purification Decision Tree

A self-validating logic flow for determining the correct workup based on crude purity and physical state.

Purification Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Precipitate Solid Precipitate Formed CheckState->Precipitate Solution Clear Solution CheckState->Solution Action1 Filter & Wash (H2O then Et2O) Precipitate->Action1 Action2 Pour into Ice Water (Induce Precipitation) Solution->Action2 CheckPurity Check TLC/NMR Action1->CheckPurity Action2->CheckPurity Pass Purity >95% (Dry & Store) CheckPurity->Pass Single Spot Fail Impurity Present CheckPurity->Fail Multi-spot Recryst Recrystallize: Ethanol (Reflux) Fail->Recryst Recryst->Pass

Caption: Logic flow for workup and purification to ensure removal of unreacted hydrazine and coupling byproducts.

Analytical Validation (Self-Check)

To confirm the identity of the product and rule out regiochemical errors, verify the following Nuclear Magnetic Resonance (NMR) signals in DMSO-


:
  • Hydrazide NH Protons: You must observe two distinct singlets (exchangeable with

    
    ).
    
    • 
       ppm (Amide NH, adjacent to Carbonyl).
      
    • 
       ppm (Amine NH, adjacent to Pyridine).
      
    • Failure Mode: If only one signal integrates for 2H or signals are absent, suspect di-acylation or cyclization.

  • Pyridine Shift: The protons on the pyridine ring will shift downfield compared to the hydrazine starting material due to the electron-withdrawing effect of the carbonyl group.

References

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from [Link]

  • PubChem. (2025). Benzohydrazide | C7H8N2O. National Library of Medicine. Retrieved from [Link]

  • Frontiers in Chemistry. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N'-(5-Bromopyridin-2-yl)benzohydrazide

Executive Summary & Risk Profile Immediate Directive: Treat N'-(5-Bromopyridin-2-yl)benzohydrazide as a Category 3 Occupational Exposure Band (OEB) compound until specific toxicological data proves otherwise. This interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Immediate Directive: Treat N'-(5-Bromopyridin-2-yl)benzohydrazide as a Category 3 Occupational Exposure Band (OEB) compound until specific toxicological data proves otherwise.

This intermediate combines a pyridine ring with a hydrazide linker . While specific toxicological data for this exact CAS may be limited, the structural activity relationship (SAR) dictates a high precautionary standard. Hydrazide derivatives are established skin sensitizers and possess genotoxic potential due to their nucleophilic nature. The 5-bromo-pyridine moiety suggests potential for systemic accumulation and hepatic load.

Core Hazards:

  • H317 (Inferred): May cause an allergic skin reaction (Hydrazide moiety).

  • H315/H319: Causes skin and serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation (Micronized dust hazard).

  • Unknown Chronic Toxicity: Potential for mutagenicity typical of hydrazine derivatives.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just acute burns, but immunological sensitization .

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Gloving Protocol Inner: Nitrile (2.5 mil)Outer: Nitrile (5 mil minimum) or NeopreneHydrazides can permeate standard thin nitrile. Double gloving creates a tortuous path for diffusion and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory P100 / HEPA Filter (If outside Fume Hood)The solid state is likely a fine crystalline powder. Static charge can aerosolize particles during weighing. Standard surgical masks offer zero protection against chemical particulates.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for powders that can drift around lenses. Goggles provide a seal against dust entry into the lacrimal duct.
Body Tyvek® Lab Coat (Wrist-Fitted) + Chemical ApronCotton lab coats absorb hydrazides, creating a secondary exposure source. Tyvek sheds particulates. Wrist cuffs prevent "sleeve-gap" exposure.

Operational Logic: Risk Assessment

The following decision tree illustrates the logic for selecting containment levels based on the physical state and quantity of the material.

PPE_Decision_Logic Start Start: Handling N'-(5-Bromopyridin-2-yl)benzohydrazide State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic Solvent) State->Solution Qty_Solid Quantity > 100mg? Solid->Qty_Solid Qty_Sol Concentration > 0.1M? Solution->Qty_Sol High_Risk_Solid High Risk: Aerosolization REQ: Fume Hood + N95/P100 + Double Glove Qty_Solid->High_Risk_Solid Yes Low_Risk_Solid Mod Risk: Static Control REQ: Balance Enclosure + Double Glove Qty_Solid->Low_Risk_Solid No High_Risk_Sol High Risk: Permeation REQ: Laminate Gloves + Fume Hood Qty_Sol->High_Risk_Sol Yes Low_Risk_Sol Standard Risk REQ: Nitrile Double Glove + Fume Hood Qty_Sol->Low_Risk_Sol No

Figure 1: Decision logic for PPE escalation based on physical state and quantity. Note that solid powders pose the highest inhalation risk.

Operational Protocols

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of dry powder due to static electricity.

  • Engineering Control: Use a static-dissipative balance enclosure or a chemical fume hood. Do not weigh on an open bench.

  • Static Mitigation: Use an ionizing fan or anti-static gun on the spatula and weighing boat before touching the powder. Pyridine derivatives can be "sticky" due to static charge.

  • Technique: Use the "tap-and-settle" method. Do not dump powder.

B. Reaction Setup
  • Solvent Choice: When possible, dissolve the solid immediately to reduce dust hazard.

  • Temperature: If heating is required (reflux), ensure the condenser is active before heating to prevent vapor phase escape of the pyridine moiety.

C. Decontamination & Doffing Sequence

Improper removal of PPE is a common source of self-contamination.

Doffing_Sequence Step1 1. Solvent Wipe Step2 2. Remove Outer Gloves Step1->Step2 Discard as Haz Waste Step3 3. Remove Apron/Sleeves Step2->Step3 Peel from inside Step4 4. Remove Eye Protection Step3->Step4 Handle by strap Step5 5. Remove Inner Gloves Step4->Step5 Peel from inside Step6 6. Wash Hands (Soap/Water) Step5->Step6 20 seconds scrub

Figure 2: Sequential removal of PPE to prevent secondary contamination of skin.

Waste Disposal & Emergency Response

Disposal Strategy

This molecule contains Bromine (Halogen) and Nitrogen (Hydrazide/Pyridine) .

  • Classification: Halogenated Organic Waste .

    • Do NOT mix with non-halogenated solvents if your facility separates them (cost implication).

    • Do NOT mix with Acid Waste. Hydrazides can react vigorously with strong oxidizers (e.g., Nitric Acid) or generate toxic vapors in acidic media.

  • Container: High-density polyethylene (HDPE) or glass.

Spill Cleanup (Solid)[7]
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Don N95/P100 respirator and double gloves.

  • Method: Do not dry sweep (generates dust).[4]

    • Cover spill with a wet paper towel (solvent-dampened, e.g., ethanol) to suppress dust.

    • Scoop the wet mass into a waste jar.

    • Wipe surface with a mild bleach solution (10%) to oxidize potential hydrazine residues, followed by water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria. (Reference for Hydrazide/Pyridine GHS classification logic). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

  • PubChem. (n.d.). Compound Summary: Benzohydrazide Derivatives (Analogous Safety Data). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
N'-(5-Bromopyridin-2-yl)benzohydrazide
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N'-(5-Bromopyridin-2-yl)benzohydrazide
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